Limocitrin-3-rutinoside

Description

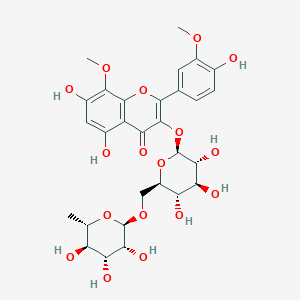

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O17/c1-9-17(33)20(36)22(38)28(43-9)42-8-15-18(34)21(37)23(39)29(44-15)46-27-19(35)16-12(31)7-13(32)25(41-3)26(16)45-24(27)10-4-5-11(30)14(6-10)40-2/h4-7,9,15,17-18,20-23,28-34,36-39H,8H2,1-3H3/t9-,15+,17-,18+,20+,21-,22+,23+,28+,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMBTGLLYCNHPV-GSRPHVBRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4OC)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4OC)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001101685 |

Source

|

| Record name | 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001101685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79384-27-3 |

Source

|

| Record name | 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79384-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001101685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Limocitrin-3-Rutinoside in Citrus Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocitrin-3-rutinoside, a flavonoid glycoside found in various citrus species, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for exploring its pharmacological properties. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in citrus plants. It details the enzymatic steps, precursor molecules, and key intermediates, drawing from the current scientific literature on flavonoid biosynthesis. This document also outlines experimental protocols for the quantification of this compound and for the analysis of gene expression of the involved biosynthetic enzymes.

Introduction to this compound

This compound is a flavonoid belonging to the flavonol subclass. It is a glycoside, meaning it consists of a flavonoid aglycone, limocitrin (B1675400), attached to a sugar moiety, in this case, a rutinose (a disaccharide of rhamnose and glucose)[1][2]. Flavonoids are a diverse group of plant secondary metabolites known for their various biological activities, and citrus fruits are a particularly rich source of these compounds[3][4]. While detected in citrus, particularly in lemons (Citrus limon), comprehensive quantitative data across different citrus species remains an area for further research[1][5].

The Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid and flavonoid biosynthetic pathways. The pathway can be conceptually divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of the precursor p-coumaroyl-CoA.

-

Flavonoid Core Biosynthesis: Formation of the flavonol backbone.

-

Tailoring Reactions: Specific modifications (hydroxylation, methylation, and glycosylation) leading to this compound.

Phenylpropanoid Pathway

The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

Flavonoid Core Biosynthesis

The formation of the characteristic C6-C3-C6 flavonoid skeleton proceeds as follows:

-

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone into the flavanone (B1672756) naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol (B1209521).

-

Flavonol synthase (FLS): Oxidizes dihydrokaempferol to the flavonol kaempferol (B1673270).

From kaempferol, the pathway to limocitrin involves further hydroxylation and methylation steps.

Tailoring Reactions: The Path to this compound

This stage involves a series of specific modifications to the flavonol core, leading to the unique structure of this compound.

-

Hydroxylation: Kaempferol undergoes hydroxylation at the 3' position, catalyzed by Flavonoid 3'-hydroxylase (F3'H) , to yield quercetin (B1663063).

-

O-Methylation: The formation of limocitrin from quercetin requires two methylation steps. While the exact order is not definitively established in citrus, based on the characterization of citrus O-methyltransferases (OMTs), a plausible sequence is:

-

Quercetin 8-O-methyltransferase: An OMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 8-hydroxyl group of quercetin to form 8-methoxyquercetin.

-

8-methoxyquercetin 3'-O-methyltransferase: Another OMT, or the same enzyme with broad substrate specificity, methylates the 3'-hydroxyl group to produce limocitrin (5,7,4'-trihydroxy-8,3'-dimethoxyflavone). Studies on Citrus reticulata have identified a multifunctional O-methyltransferase, CrOMT2, capable of methylating the 3'-, 5'-, and 7-hydroxyl groups of various flavonoids, indicating that citrus plants possess enzymes with the necessary catalytic activity for these transformations[6][7][8][9].

-

-

Glycosylation: The final step is the attachment of a rutinose sugar moiety to the 3-hydroxyl group of limocitrin. This is a two-step process catalyzed by UDP-glycosyltransferases (UGTs):

-

UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT): This enzyme transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of limocitrin, forming limocitrin-3-O-glucoside.

-

UDP-rhamnose:flavonoid 3-O-glucoside rhamnosyltransferase: A rhamnosyltransferase then adds a rhamnose molecule from UDP-rhamnose to the glucose moiety, creating the rutinose linkage and yielding the final product, this compound[3][4][10][11].

-

Quantitative Data

Currently, there is a lack of comprehensive quantitative data for this compound across a wide range of citrus species and cultivars. The compound has been detected in lemons (Citrus limon), but its concentration can vary depending on the cultivar, tissue type (e.g., peel, pulp), and developmental stage of the fruit[1][5]. Further research employing validated analytical methods is required to establish a clear quantitative profile of this compound in the citrus genus.

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid |

| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin |

| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol |

| Flavonol synthase | FLS | Converts dihydrokaempferol to kaempferol |

| Flavonoid 3'-hydroxylase | F3'H | Converts kaempferol to quercetin |

| O-methyltransferase(s) | OMT | Catalyzes the methylation of quercetin to form limocitrin |

| UDP-glucose:flavonoid 3-O-glucosyltransferase | UF3GT | Glucosylates limocitrin at the 3-hydroxyl position |

| UDP-rhamnose:flavonoid 3-O-glucoside rhamnosyltransferase | - | Adds rhamnose to the glucose moiety to form the rutinose |

Experimental Protocols

Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound in citrus tissues. Optimization may be required for specific sample matrices.

4.1.1. Sample Preparation

-

Freeze-dry citrus tissue (e.g., peel, pulp) and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (B129727) (HPLC grade).

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonication for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.2. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-35 min: 10-50% B

-

35-40 min: 50-90% B

-

40-45 min: 90% B

-

45-50 min: 90-10% B

-

50-55 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm and 350 nm.

4.1.3. Quantification A standard curve should be generated using a purified this compound standard of known concentrations. The concentration in the samples can then be calculated based on the peak area and the standard curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in the this compound biosynthetic pathway.

4.2.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from citrus tissues using a suitable plant RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) primers.

4.2.2. qRT-PCR

-

Design primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI, F3H, FLS, F3'H, candidate OMTs, and UGTs) and a suitable reference gene (e.g., Actin or GAPDH). Primer specificity should be verified.

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 30 s.

-

-

-

Include a melt curve analysis to confirm the specificity of the amplified product.

-

Calculate the relative gene expression using the 2-ΔΔCt method[12][13][14].

Visualizations

References

- 1. Showing Compound Limocitrin 3-rutinoside (FDB016680) - FooDB [foodb.ca]

- 2. Precursor biosynthesis regulation of lignin, suberin and cutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-wide analysis of UDP-glycosyltransferase family in Citrus sinensis and characterization of a UGT gene encoding flavonoid 1-2 rhamnosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rutin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular cloning and characterization of a flavonoid-O-methyltransferase with broad substrate specificity and regioselectivity from Citrus depressa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. maxapress.com [maxapress.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Comparative Analysis of Citrus Species’ Flavonoid Metabolism, Gene Expression Profiling, and Their Antioxidant Capacity under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Metabolomic and transcriptomic insights into the mechanism of sugar and acid accumulation in the pulp of sour- and sweet-tasting Baccaurea ramiflora Lour. [frontiersin.org]

Physical and chemical properties of Limocitrin-3-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocitrin-3-rutinoside is a flavonoid glycoside, a class of natural compounds known for their diverse biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its isolation and characterization. Due to the limited availability of direct experimental data for this specific compound, this guide also explores the biological activities and associated signaling pathways of its aglycone, limocitrin (B1675400), and other related flavonoid rutinosides to infer its potential therapeutic applications. This document aims to serve as a foundational resource for researchers interested in the further study and development of this compound.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H34O17 | PubChem[1] |

| Molecular Weight | 654.6 g/mol | PubChem[1] |

| Monoisotopic Mass | 654.17959961 Da | PubChem[1] |

| XLogP3 | -1.0 | PubChem[1] |

| Hydrogen Bond Donor Count | 9 | FooDB |

| Hydrogen Bond Acceptor Count | 17 | FooDB |

| Rotatable Bond Count | 8 | FooDB |

| Polar Surface Area | 264 Ų | PubChem[1] |

| Predicted Water Solubility | 2.66 g/L | FooDB |

| CAS Number | 79384-27-3 | ChemNorm[2] |

Note: The majority of the data presented in Table 1 are computed properties and should be considered as estimates. Experimental validation is required for confirmation.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are scarce. However, based on the general characteristics of flavonoids and the available data for related compounds, the following can be inferred:

-

UV-Vis Spectroscopy: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For flavonols like limocitrin, these bands are expected to be in the range of 350-385 nm (Band I) and 250-285 nm (Band II)[3]. The glycosylation pattern can influence the exact position and intensity of these peaks.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification of flavonoid glycosides. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Fragmentation would likely involve the loss of the rutinoside moiety (308 Da) to yield the aglycone, limocitrin [M-H-308]⁻[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound. The ¹H NMR spectrum would show signals corresponding to the aromatic protons of the flavonoid backbone and the protons of the sugar moieties. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule[5][6].

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups present in the molecule[6][7].

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the literature, a general methodology for the isolation and purification of flavonoid rutinosides from plant sources can be described.

Generalized Isolation and Purification Workflow

The following workflow outlines the typical steps involved in the extraction and purification of flavonoid glycosides from a plant matrix.

Methodological Details

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Fractionation: The crude extract is then concentrated and subjected to liquid-liquid partitioning to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography. A combination of silica gel and Sephadex LH-20 chromatography is commonly employed.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using semi-preparative HPLC with a C18 column. A gradient elution system with water and acetonitrile (B52724) (often with a small amount of acid like formic acid to improve peak shape) is used to isolate the pure compound.

-

Structural Elucidation: The structure of the purified compound is confirmed using a combination of spectroscopic techniques, including UV-Vis, MS, 1D and 2D NMR, and IR spectroscopy.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental evidence for the biological activities of this compound is currently lacking. However, the activities of its aglycone, limocitrin , and other flavonoid rutinosides can provide insights into its potential therapeutic effects.

Potential Biological Activities

-

Anticancer Activity: The aglycone, limocitrin, has been shown to enhance the cytotoxicity of natural killer (NK) cells against leukemia cells[8]. It achieves this by increasing the expression of cytotoxic molecules like perforin (B1180081) and granzymes through the modulation of the MAPK signaling pathway[8]. Other flavonoid rutinosides, such as cyanidin-3-rutinoside, have also demonstrated selective killing of leukemic cells[9].

-

Antioxidant Activity: Flavonoids are well-known for their antioxidant properties. Rutin (B1680289) (quercetin-3-rutinoside), a closely related compound, is a potent antioxidant that can scavenge free radicals[10]. The antioxidant capacity of these molecules is attributed to their ability to donate a hydrogen atom from their hydroxyl groups.

-

Anti-inflammatory Activity: Many flavonoid glycosides exhibit anti-inflammatory effects[11][12]. They can inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways[13][14]. For instance, myricitrin (B1677591) (myricetin-3-O-rhamnoside) has been shown to inhibit endotoxin-mediated inflammation by blocking the JAK/STAT1 pathway[15].

Associated Signaling Pathways

Based on studies of limocitrin and other flavonoid rutinosides, this compound may potentially modulate the following signaling pathways:

-

MAPK Pathway: As mentioned, limocitrin activates the ERK, p38, and JNK pathways in NK cells, leading to increased granzyme B expression and enhanced cancer cell killing[8].

-

PI3K/Akt/mTOR Pathway: Rutin has been shown to modulate this critical cell survival pathway[2]. By inhibiting this pathway, rutin can induce apoptosis in cancer cells.

Conclusion and Future Directions

This compound is a flavonoid glycoside with potential for further scientific investigation. While current knowledge of its specific physical, chemical, and biological properties is limited, the information available for its aglycone and related compounds suggests that it may possess valuable anticancer, antioxidant, and anti-inflammatory activities. This technical guide provides a starting point for researchers by summarizing the available computational data and presenting generalized protocols for its study.

Future research should focus on the isolation or synthesis of pure this compound to enable the experimental determination of its physicochemical properties and to conduct comprehensive spectroscopic analysis for its definitive structural confirmation. Subsequently, in vitro and in vivo studies are warranted to elucidate its specific biological activities and to investigate its effects on various signaling pathways. Such research will be crucial in unlocking the full therapeutic potential of this natural compound.

References

- 1. Limocitrin 3-rutinoside | C29H34O17 | CID 44259990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of FTIR Spectra, Flavonoid Content and Anti-Tyrosinase Activity of Extracts and Lotion from Garcinia schomburgkiana by Multivariate Method | Trends in Sciences [tis.wu.ac.th]

- 8. Limocitrin increases cytotoxicity of KHYG-1 cells against K562 cells by modulating MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced Antioxidant and Anti-Inflammatory Activities of Diospyros lotus Leaf Extract via Enzymatic Conversion of Rutin to Isoquercitrin | MDPI [mdpi.com]

- 11. www2.ufjf.br [www2.ufjf.br]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myricitrin Modulates NADPH Oxidase-Dependent ROS Production to Inhibit Endotoxin-Mediated Inflammation by Blocking the JAK/STAT1 and NOX2/p47phox Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Limocitrin-3-rutinoside in Plants: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocitrin-3-rutinoside, a flavonoid glycoside found in various plant species, particularly within the citrus family, is emerging as a molecule of significant interest due to its potential biological activities. As a member of the vast family of flavonoids, it is presumed to play a crucial role in plant defense, stress response, and overall physiological integrity. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound in plants. It covers its putative biosynthetic pathway, localization, and physiological functions, with a focus on its antioxidant and potential anti-inflammatory properties. Detailed experimental protocols for its extraction, quantification, and functional analysis are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Flavonoids are a diverse group of plant secondary metabolites that are integral to plant survival and adaptation. They are involved in a myriad of functions, including pigmentation, UV protection, and defense against pathogens and herbivores. This compound belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxyflavanone backbone. It is a glycoside, meaning it is composed of a flavonoid aglycone (limocitrin) attached to a sugar moiety (rutinose, a disaccharide of rhamnose and glucose)[1]. While extensive research exists on common flavonoids like quercetin (B1663063) and rutin, the specific roles of many other flavonoid glycosides, including this compound, are still being elucidated. This guide aims to synthesize the available information and provide a foundational resource for further investigation into this promising natural compound.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, which gives rise to all flavonoids. The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure. The specific steps leading to this compound are hypothesized based on known enzymatic activities in flavonoid biosynthesis.

The formation of the limocitrin (B1675400) aglycone likely begins with the flavanone (B1672756) naringenin[2][3]. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as flavonoid 3'-hydroxylase (F3'H) and O-methyltransferases (OMTs), would then lead to the formation of limocitrin[4][5][6][7][8]. The final step in the biosynthesis is the glycosylation of the limocitrin aglycone at the 3-hydroxyl position with rutinose. This reaction is catalyzed by specific UDP-glycosyltransferases (UGTs), which transfer the sugar moiety from an activated sugar donor, UDP-rutinose[9][10][11][12].

Localization in Plants

The subcellular localization of flavonoids is crucial for their biological function. Generally, flavonoid aglycones are synthesized on the cytoplasmic face of the endoplasmic reticulum and are then glycosylated. These glycosides are water-soluble and are often transported to and stored in the vacuole, which serves as the primary storage site for many secondary metabolites[13]. It is likely that this compound follows this general pattern of localization within plant cells. At the tissue level, flavonoids are often found in epidermal tissues, providing protection against UV radiation and pathogens. They are also present in flowers and fruits, contributing to their coloration.

Biological Roles in Plants

While direct studies on the biological roles of this compound in plants are limited, its functions can be inferred from the known activities of related flavonoids.

Antioxidant Activity and Stress Response

Plants produce reactive oxygen species (ROS) as byproducts of normal metabolic processes and in response to various environmental stresses, such as high light, drought, and pathogen attack. Excessive ROS can cause significant damage to cellular components. Flavonoids are potent antioxidants that can scavenge ROS, thereby protecting the plant from oxidative stress[14][15][16]. It is highly probable that this compound contributes to the overall antioxidant capacity of the plant, helping to mitigate the damaging effects of abiotic and biotic stresses[17][18][19]. The accumulation of flavonoids, including those in citrus, is often upregulated under stress conditions[17][18].

Plant Defense

Flavonoids play a significant role in plant defense against pathogens and herbivores[20][21][22]. They can act as antimicrobial compounds, directly inhibiting the growth of fungi and bacteria. They can also function as signaling molecules in plant-microbe interactions and in the systemic acquired resistance (SAR) response, a long-lasting, broad-spectrum resistance that develops in distal, uninfected parts of a plant following an initial localized infection[21][23]. The presence of this compound in plant tissues likely contributes to the chemical defense arsenal (B13267) of the plant.

Putative Signaling Roles

Some flavonoids and their derivatives have been shown to act as signaling molecules in developmental processes, such as regulating auxin transport[9][11]. While there is no direct evidence for this compound in this role, it is an area that warrants further investigation, as the modulation of hormone signaling by flavonoids can have profound effects on plant growth and development.

Quantitative Data

Specific quantitative data for this compound in various plant tissues and under different conditions are not widely available in the literature. However, studies on the flavonoid content of citrus and other plants provide a general idea of the levels at which these compounds can be found. The table below summarizes representative data for related flavonoid glycosides in citrus species.

| Flavonoid Glycoside | Plant Species | Tissue | Concentration (µ g/100 mL) | Reference |

| Eriocitrin | Lemonade | Beverage | 13.6 - 156.4 | [24] |

| Narirutin | Lemonade | Beverage | 10.2 - 22.1 | [24] |

| Hesperidin | Lemonade | Beverage | 1.8 - 41.6 | [24] |

| Rutin | Lemonade | Beverage | 0.8 - 99.4 | [24] |

| Diosmin | Lemonade | Beverage | 0.9 - 14.7 | [24] |

Experimental Protocols

Extraction and Quantification of this compound

A general workflow for the extraction and analysis of this compound from plant material is outlined below.

Protocol 1: Extraction of Flavonoids from Plant Tissue

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle. Lyophilize the powdered tissue to remove water.

-

Extraction: Weigh approximately 100 mg of the dried powder into a microcentrifuge tube. Add 1 mL of 80% (v/v) methanol.

-

Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes.

-

Collection: Carefully transfer the supernatant to a new tube.

-

Re-extraction (Optional): Repeat the extraction process with the pellet to ensure complete extraction of flavonoids. Combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV) [25][26][27][28]

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis detector.

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-90% B; 45-50 min, 90% B; 50-55 min, 90-10% B; 55-60 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where flavonoids absorb strongly, typically around 280 nm or 350 nm.

-

Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Inject the extracted samples and quantify the amount of this compound by comparing the peak area to the standard curve.

Protocol 3: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [24][29][30][31]

For higher sensitivity and specificity, LC-MS/MS can be used.

-

Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatography: Use similar chromatographic conditions as for HPLC-UV.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for flavonoids.

-

Mass Spectrometry: For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Select precursor and product ion transitions specific for this compound.

-

Quantification: Prepare a standard curve with a purified standard and quantify based on the peak area of the specific MRM transition.

Functional Assays

Protocol 4: DPPH Radical Scavenging Assay (Antioxidant Activity) [32][33][34]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay: In a 96-well plate, add 100 µL of the plant extract (at various concentrations) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the plant extract.

-

IC50 Value: Determine the concentration of the extract required to scavenge 50% of the DPPH radicals (IC50).

Protocol 5: ABTS Radical Cation Decolorization Assay (Antioxidant Activity) [32][33][35][36]

-

Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay: Add 10 µL of the plant extract (at various concentrations) to 1 mL of the diluted ABTS radical solution.

-

Incubation: Incubate for 6 minutes at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Protocol 6: Lipoxygenase Inhibition Assay (Anti-inflammatory Activity) [37][38][39][40][41]

-

Reagents: Prepare a solution of lipoxygenase enzyme in borate (B1201080) buffer (pH 9.0) and a solution of the substrate, linoleic acid.

-

Assay: In a cuvette, mix the plant extract (at various concentrations) with the lipoxygenase solution and incubate for 5 minutes at room temperature.

-

Reaction Initiation: Add the linoleic acid solution to start the reaction.

-

Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculation: Calculate the percentage of enzyme inhibition by comparing the rate of the reaction in the presence and absence of the extract.

Conclusion and Future Perspectives

This compound, as a member of the flavonoid family, likely plays a significant role in the defense and stress response mechanisms of plants. Its antioxidant properties are a key feature, contributing to the plant's ability to cope with oxidative stress. While direct evidence for its specific functions is still limited, the methodologies and knowledge base for flavonoid research provide a strong foundation for future investigations.

For researchers and drug development professionals, this compound represents a promising natural compound for further study. Future research should focus on:

-

Quantitative analysis of this compound in a wider range of plant species and under various stress conditions to understand its regulation and accumulation.

-

Elucidation of its specific roles in plant signaling pathways, particularly in relation to plant hormones and defense responses.

-

In-depth investigation of its bioactivities, including its antioxidant, anti-inflammatory, and other potential therapeutic effects in biological systems.

By employing the experimental approaches outlined in this guide, the scientific community can further unravel the biological significance of this compound, paving the way for its potential applications in agriculture, medicine, and human health.

References

- 1. Limocitrin 3-rutinoside | C29H34O17 | CID 44259990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular characterization of a flavanone 3-hydroxylase gene from citrus fruit reveals its crucial roles in anthocyanin accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Expression of flavonoid 3'-hydroxylase is controlled by P1, the regulator of 3-deoxyflavonoid biosynthesis in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Rhamnosylated Flavonols Modulate Homeostasis of the Plant Hormone Auxin and Affect Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. 7-Rhamnosylated Flavonols Modulate Homeostasis of the Plant Hormone Auxin and Affect Plant Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cyanidin-3-rutinoside, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Integrated analysis of multifactorial stress combination impact on citrus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Integrated analysis of multifactorial stress combination impact on citrus plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Modulation of Antioxidant Defense System Is Associated with Combined Drought and Heat Stress Tolerance in Citrus [frontiersin.org]

- 20. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Systemic signaling during plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Clathrin in plant defense signaling and execution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nitric oxide and salicylic acid signaling in plant defense - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 30. researchgate.net [researchgate.net]

- 31. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation | MDPI [mdpi.com]

- 32. e3s-conferences.org [e3s-conferences.org]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. phcogj.com [phcogj.com]

- 39. dergipark.org.tr [dergipark.org.tr]

- 40. researchgate.net [researchgate.net]

- 41. cabidigitallibrary.org [cabidigitallibrary.org]

Limocitrin vs. Limocitrin-3-rutinoside: A Comprehensive Structural and Functional Comparison

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocitrin and its glycosidic form, Limocitrin-3-rutinoside, are flavonoid compounds predominantly found in citrus fruits. While sharing a common aglycone backbone, the presence of a rutinoside moiety on this compound dramatically alters its physicochemical properties and potentially its biological activity. This technical guide provides an in-depth analysis of the structural differences between these two molecules, supported by quantitative data, detailed experimental protocols for their study, and visualizations of their known and putative signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Core Structural Differences

The fundamental distinction between Limocitrin and this compound lies in the substitution at the C3 hydroxyl group of the flavonoid's C-ring. Limocitrin is the aglycone, a flavonoid with hydroxyl and methoxy (B1213986) groups attached to its basic phenylchromone structure. In contrast, this compound is a glycoside of Limocitrin, where a rutinose disaccharide (composed of rhamnose and glucose) is attached to the C3 position via an O-glycosidic bond. This structural modification significantly increases the molecular weight and polarity of the molecule, which in turn influences its solubility, bioavailability, and interaction with biological targets.

Table 1: Physicochemical Properties of Limocitrin and this compound

| Property | Limocitrin | This compound |

| Molecular Formula | C₁₇H₁₄O₈[1] | C₂₉H₃₄O₁₇[2] |

| Molecular Weight | 346.29 g/mol [1] | 654.57 g/mol [2] |

| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one[1] | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one[2] |

| Appearance | Yellow powder | Powder |

| Melting Point | 271-275 °C[1] | Not available |

| Water Solubility | Slightly soluble | More soluble than Limocitrin (predicted) |

Experimental Protocols

The isolation, purification, and structural elucidation of Limocitrin and this compound from natural sources, typically citrus peels, involve a series of chromatographic and spectroscopic techniques. The following is a representative workflow.

Extraction and Isolation Workflow

Detailed Methodologies

2.2.1. Extraction: Dried and powdered citrus peel is subjected to maceration with a polar solvent like methanol or ethanol at room temperature for 24-48 hours. The process is typically repeated multiple times to ensure exhaustive extraction. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator.

2.2.2. Isolation and Purification: The crude extract is subjected to column chromatography. A silica (B1680970) gel column is often used for the initial separation of compounds based on polarity. Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compounds of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

2.2.3. Structural Elucidation: The structures of the purified compounds are confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation patterns of the molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecules. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, and to confirm the position of the rutinoside moiety in this compound.

Biological Activity and Signaling Pathways

Limocitrin: Modulation of Cancer Cell Signaling

Recent studies have highlighted the potential of Limocitrin as an anticancer agent. It has been shown to suppress the proliferation of breast cancer cells and increase the cytotoxicity of natural killer (NK) cells against leukemia cells. These effects are mediated through the modulation of key signaling pathways.

3.1.1. Inhibition of the PI3K/AKT/mTOR Pathway: In breast cancer cells, Limocitrin has been found to inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, Limocitrin can induce apoptosis (programmed cell death) in cancer cells.

3.1.2. Activation of the MAPK Pathway in NK Cells: In natural killer (NK) cells, Limocitrin has been shown to enhance their cytotoxic activity against cancer cells by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This leads to an increased expression of cytotoxic molecules like granzyme B and perforin, which are essential for killing target cancer cells.

This compound: Putative Anti-inflammatory and Antioxidant Pathways

While the specific signaling pathways of this compound are less characterized, flavonoid glycosides, in general, are known for their antioxidant and anti-inflammatory properties. The rutinoside moiety can influence the bioavailability and metabolism of the aglycone, potentially leading to different biological effects. It is hypothesized that this compound may exert its effects through pathways similar to other flavonoid rutinosides, such as rutin (B1680289) (quercetin-3-rutinoside).

3.2.1. Potential Anti-inflammatory and Antioxidant Mechanisms: Flavonoid glycosides can act as antioxidants by directly scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant enzymes. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB.

Conclusion

The structural difference between Limocitrin and this compound, namely the presence of a rutinoside moiety, is the primary determinant of their distinct physicochemical and biological properties. While Limocitrin has demonstrated clear anticancer potential through the modulation of the PI3K/AKT/mTOR and MAPK signaling pathways, the biological activities of this compound are less understood but are likely to involve antioxidant and anti-inflammatory mechanisms. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore the synergistic potential of both compounds in various therapeutic applications. This guide provides a foundational understanding for scientists and researchers to build upon in their future investigations of these promising natural products.

References

A Comprehensive Review of the Biological Activities of Limocitrin-3-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin-3-rutinoside is a flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the extensive flavonoid family, it shares a core structure known to exhibit a wide range of biological activities. This technical guide provides a comprehensive review of the existing literature on the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Antioxidant Activities

The antioxidant potential of flavonoids is a cornerstone of their therapeutic interest. While specific quantitative data for this compound is not extensively available in publicly accessible literature, the general antioxidant mechanisms of flavonoids and the activities of its aglycone, limocitrin, and related rutinosides provide a strong basis for its expected antioxidant capacity.

Quantitative Data on Antioxidant Activity of Related Compounds

To provide a comparative context, the following table summarizes the antioxidant activities of structurally similar flavonoids.

| Compound | Assay | IC50 / EC50 Value | Reference Compound | IC50 / EC50 Value of Reference |

| Hesperidin (a rutinoside) | DPPH radical scavenging | ~2.57-fold lower than narirutin | - | - |

| Rutin (quercetin-3-rutinoside) | DPPH radical scavenging | - | Ascorbic acid | - |

| Limocitrin (aglycone) | - | - | - | - |

Experimental Protocols for Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Reagents: DPPH solution in methanol, test compound (this compound) at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

A solution of the test compound is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

-

Reagents: ABTS solution, potassium persulfate, test compound, and a positive control.

-

Procedure:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

The test compound is added to the diluted ABTS•+ solution.

-

The absorbance is measured after a specific incubation time.

-

The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

-

Workflow for In Vitro Antioxidant Activity Assessment

Caption: Workflow for assessing in vitro antioxidant activity.

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Flavonoids are known to possess anti-inflammatory properties by modulating various signaling pathways.

Quantitative Data on Anti-inflammatory Activity of Related Compounds

| Compound | Assay | Cell Line | IC50 Value | Reference Compound | IC50 Value of Reference |

| Luteolin (flavone) | Nitric Oxide Production Inhibition | RAW 264.7 | 17.1 µM | - | - |

| Limocitrin (aglycone) | - | - | - | - | - |

Experimental Protocols for Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages:

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents: DMEM (Dulbecco's Modified Eagle Medium), FBS (Fetal Bovine Serum), LPS, test compound, Griess reagent.

-

Procedure:

-

RAW 264.7 cells are cultured in DMEM supplemented with FBS.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

LPS is added to the wells to induce an inflammatory response and NO production.

-

After an incubation period (e.g., 24 hours), the cell supernatant is collected.

-

The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.

-

The absorbance is measured at 540 nm.

-

The percentage of NO production inhibition and the IC50 value are calculated.

-

A cell viability assay (e.g., MTT assay) is performed concurrently to ensure that the observed inhibition is not due to cytotoxicity.

-

Signaling Pathway of LPS-induced NO Production

Caption: Potential inhibitory points of this compound.

Anticancer Activities

The anticancer potential of flavonoids is an active area of research. Studies on the aglycone, limocitrin, have shown promising results against certain cancer cell lines.

Quantitative Data on Anticancer Activity of Limocitrin

| Compound | Cell Line | Assay | IC50 Value |

| Limocitrin | Oral Squamous Carcinoma Cells (SCC-9, SCC-47) | MTT Assay | Dose-dependent inhibition |

| Limocitrin | Breast Cancer Cells (MCF-7, MDA-MB-231) | MTT Assay | Dose-dependent inhibition |

Experimental Protocols for Anticancer Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay:

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Lines: Relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

-

Reagents: MTT solution, DMSO (Dimethyl sulfoxide), test compound.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

-

Cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of around 570 nm.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Workflow for In Vitro Anticancer Activity Assessment

Caption: Workflow for assessing in vitro anticancer activity.

Enzyme Inhibitory Activities

Flavonoids are known to interact with and inhibit the activity of various enzymes involved in disease pathogenesis.

Potential Enzyme Targets and Experimental Protocols

1. α-Glucosidase and α-Amylase Inhibition Assays (Antidiabetic Potential):

These assays measure the ability of a compound to inhibit enzymes involved in carbohydrate digestion, which is relevant for the management of type 2 diabetes.

-

Enzymes: α-glucosidase and α-amylase.

-

Substrates: p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) and starch (for α-amylase).

-

Procedure (α-Glucosidase):

-

The test compound is pre-incubated with α-glucosidase.

-

The substrate is added to initiate the reaction.

-

The reaction is stopped, and the absorbance of the product (p-nitrophenol) is measured.

-

The percentage of inhibition and the IC50 value are calculated.

-

-

Procedure (α-Amylase):

-

The test compound is pre-incubated with α-amylase.

-

A starch solution is added as the substrate.

-

The amount of reducing sugars produced is measured using a suitable method (e.g., dinitrosalicylic acid method).

-

The percentage of inhibition and the IC50 value are determined.

-

2. Tyrosinase Inhibition Assay (Skin-lightening and Anti-browning Potential):

This assay assesses the ability of a compound to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production.

-

Enzyme: Mushroom tyrosinase.

-

Substrate: L-DOPA.

-

Procedure:

-

The test compound is mixed with tyrosinase and the substrate.

-

The formation of dopachrome (B613829) is monitored spectrophotometrically at around 475 nm.

-

The percentage of inhibition and the IC50 value are calculated.

-

Conclusion and Future Directions

The available literature suggests that this compound is a promising candidate for further investigation due to the known biological activities of its aglycone and related flavonoid glycosides. However, there is a clear need for dedicated studies to quantify the specific biological activities of this compound itself. Future research should focus on:

-

Quantitative assessment of the antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities of purified this compound to determine its IC50 values in various assays.

-

Elucidation of the mechanisms of action at the molecular level, including the identification of specific signaling pathways modulated by this compound.

-

In vivo studies to validate the in vitro findings and to assess the bioavailability, pharmacokinetics, and safety profile of this compound.

This technical guide serves as a foundational document to stimulate and guide future research efforts into the therapeutic potential of this compound. The detailed protocols and visual representations of workflows and pathways are intended to facilitate the design and execution of these much-needed investigations.

The Enigmatic Flavonoid: A Technical Guide to Limocitrin-3-rutinoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of Limocitrin-3-rutinoside, a naturally occurring flavonoid glycoside. While its presence has been identified in citrus species, particularly in the peels of Citrus unshiu, comprehensive data regarding its discovery, specific isolation protocols, and biological activities remain subjects of ongoing scientific exploration. This document synthesizes the available information on its chemical properties, general isolation methodologies for related compounds, and the putative biological activities based on the broader class of citrus flavonoids.

Compound Profile: Chemical and Physical Properties

This compound is a flavonoid-3-O-glycoside, characterized by a limocitrin (B1675400) aglycone linked to a rutinose sugar moiety. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₄O₁₇ | PubChem[1] |

| Molecular Weight | 654.6 g/mol | PubChem[1] |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-chromen-4-one | PubChem |

| CAS Number | 79384-27-3 | --- |

| Class | Flavonoid-3-O-glycoside | FooDB[2] |

Discovery and Natural Occurrence

Methodologies for Isolation and Purification

A specific, detailed protocol for the isolation and purification of this compound has not been extensively documented. However, based on established methods for separating flavonoid glycosides from citrus matrices, a general workflow can be proposed.

Extraction

The initial step involves the extraction of flavonoids from the plant material, typically dried and powdered citrus peels.

Experimental Protocol: Solvent-Based Extraction of Flavonoids from Citrus Peel

-

Sample Preparation: Fresh citrus peels are washed, dried (e.g., air-dried or freeze-dried), and ground into a fine powder to increase the surface area for solvent interaction.

-

Solvent Selection: A polar solvent is typically employed. Methanol (B129727) or ethanol, often in aqueous solutions (e.g., 70-80% alcohol), are effective for extracting flavonoid glycosides.

-

Extraction Process:

-

Maceration: The powdered peel is soaked in the chosen solvent for an extended period (e.g., 24-48 hours) at room temperature with occasional agitation.

-

Ultrasound-Assisted Extraction (UAE): The sample is sonicated in the solvent. This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

-

Microwave-Assisted Extraction (MAE): The sample and solvent are heated using microwave energy, which accelerates the extraction process.

-

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, a complex mixture of various phytochemicals, requires further purification to isolate this compound.

Experimental Protocol: Chromatographic Purification of Flavonoid Glycosides

-

Solid-Phase Extraction (SPE): The crude extract can be pre-purified using SPE to remove non-flavonoid components. A C18 cartridge is often used for this purpose.

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel or a reversed-phase material like C18 silica is commonly used.

-

Mobile Phase: A gradient elution system is typically employed. For normal-phase silica gel, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in n-hexane, followed by methanol in ethyl acetate, can be effective. For reversed-phase chromatography, a gradient of acetonitrile (B52724) or methanol in water, often with a small amount of acid (e.g., formic acid) to improve peak shape, is used.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. Fractions are collected and monitored by analytical HPLC.

Structural Characterization

The definitive identification of isolated this compound relies on a combination of spectroscopic techniques.

| Technique | Purpose | Expected Observations |

| UV-Vis Spectroscopy | Provides information about the flavonoid backbone and conjugation. | Flavonoids typically exhibit two major absorption bands: Band I (300-400 nm) and Band II (240-280 nm). The exact λmax values can help in identifying the flavone (B191248) subclass. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the structure through fragmentation patterns. | ESI-MS would show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. MS/MS fragmentation would show losses of the rutinose moiety (308 Da) and the individual rhamnose (146 Da) and glucose (162 Da) units. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the connectivity of atoms and stereochemistry. | ¹H-NMR would show signals for the aromatic protons of the limocitrin aglycone and the protons of the rutinose sugar. ¹³C-NMR would show the corresponding carbon signals. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for the complete assignment of the structure and the linkage position of the sugar moiety. |

Biological Activity and Signaling Pathways

Specific studies on the biological activities of pure this compound are limited. However, based on the activities of structurally related citrus flavonoids and flavonoid glycosides, it is plausible that this compound possesses antioxidant and anti-inflammatory properties.

Antioxidant Activity

Flavonoids are well-known for their ability to scavenge free radicals. The antioxidant capacity of compounds like this compound can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) are also prepared.

-

Assay Procedure: The test compound or standard is mixed with the DPPH solution. The reaction is allowed to proceed in the dark for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at the λmax of DPPH (around 517 nm) using a UV-Vis spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Putative Signaling Pathways Modulated by Citrus Flavonoids

Based on studies of related compounds, this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, and IL-1β).

Future Perspectives

This compound represents a potentially valuable natural product for the pharmaceutical and nutraceutical industries. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

-

Definitive Discovery and Sourcing: Identifying the primary literature describing its initial isolation and characterizing its prevalence in a wider range of citrus species and other plants.

-

Optimized Isolation Protocols: Developing and publishing detailed, scalable, and cost-effective methods for its extraction and purification to obtain high-purity standards for research.

-

Comprehensive Biological Evaluation: Conducting in-depth in vitro and in vivo studies to specifically determine its antioxidant, anti-inflammatory, and other pharmacological activities, including the elucidation of its precise mechanisms of action and molecular targets.

-

Pharmacokinetic and Toxicological Studies: Assessing its bioavailability, metabolism, and safety profile to pave the way for its potential use in functional foods or as a therapeutic agent.

References

- 1. Limocitrin 3-rutinoside | C29H34O17 | CID 44259990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Limocitrin 3-rutinoside (FDB016680) - FooDB [foodb.ca]

- 3. Phytochemical, antioxidant, and antibacterial activities of fermented Citrus unshiu byproduct - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Characterization and antioxidant activity of peel extracts from three varieties of citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Limocitrin-3-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Limocitrin-3-rutinoside, a flavonoid glycoside found in citrus species. The described method is based on established protocols for structurally similar flavonoid rutinosides, such as hesperidin (B1673128) and diosmin, and provides a reliable framework for the separation, identification, and quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides detailed experimental protocols, system suitability parameters, and expected method validation data to guide researchers in implementing this analytical technique.

Introduction

This compound is a naturally occurring flavonoid that belongs to the flavone (B191248) subclass. Like other citrus flavonoids, it is being investigated for its potential health benefits, which are often attributed to its antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug development. This application note presents a reliable reversed-phase HPLC (RP-HPLC) method that can be readily adapted and validated for the routine analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis can be performed on a standard HPLC system equipped with a UV-Vis detector. The following conditions are recommended and are based on validated methods for similar compounds like hesperidin.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 65% A, 35% B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Run Time | Approximately 10 minutes |

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase, to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation (e.g., Plant Extract):

-

Homogenize the dried plant material into a fine powder.

-

Extract the powder with a suitable solvent (e.g., methanol) using techniques such as sonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

Method Validation Parameters (Representative Data)

The following table summarizes the expected performance characteristics of the HPLC method, based on validated methods for the structurally similar flavonoid, hesperidin.[1] These parameters should be validated for this compound in your laboratory.

| Parameter | Expected Value |

| Retention Time (tR) | ~5.7 min |

| Linearity Range | 10 - 60 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 2.81 µg/mL |

| Limit of Quantification (LOQ) | 8.90 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Protocols

Protocol 1: Preparation of Standard Solutions

-

Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature and then make up the volume to 100 mL with methanol to obtain a 100 µg/mL stock solution.

-

From the stock solution, prepare a series of working standards (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting with the mobile phase.

Protocol 2: Sample Preparation from a Plant Matrix

-

Weigh 1 g of the dried and powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol and vortex for 1 minute.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each standard solution in ascending order of concentration to construct a calibration curve.

-

Inject 20 µL of the prepared sample solution.

-

Record the chromatograms and integrate the peak area for this compound.

-

Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Simplified overview of the flavonoid biosynthesis pathway leading to flavones like Limocitrin.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Limocitrin-3-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin-3-rutinoside is a flavonoid glycoside found in citrus fruits.[1] Flavonoids are a class of polyphenolic compounds known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[2] The antioxidant capacity of these molecules is a key area of investigation for their potential application in pharmaceuticals, nutraceuticals, and cosmetic industries. The evaluation of in vitro antioxidant activity is a fundamental step in the screening and characterization of such compounds.

This document provides detailed protocols for three common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods are frequently employed to assess the antioxidant potential of flavonoids and other natural products.

While extensive research exists on the antioxidant properties of various flavonoids, specific quantitative data for this compound is limited in publicly available literature. Therefore, this document also presents a comparative summary of the antioxidant activities of structurally similar flavonoid rutinosides to provide a contextual framework for interpreting potential results for this compound.

Data Presentation: Antioxidant Activity of Structurally Related Flavonoid Rutinosides

| Compound Name | Assay | IC50 (µg/mL) | TEAC (Trolox Equivalent Antioxidant Capacity) | FRAP Value (mmol Fe(II)/g) | Reference(s) |

| Rutin (Quercetin-3-rutinoside) | DPPH | Varies (e.g., 11.13) | - | - | [3] |

| Hesperidin (Hesperetin-7-rutinoside) | ABTS | - | Lower than aglycone | - | [4] |

| Cyanidin-3-rutinoside | DPPH | - | - | - | [5] |

| Kaempferol-3-O-rutinoside | ABTS | - | Higher activity than 7-O-glycosides | - | [6] |

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC values express the antioxidant capacity relative to Trolox, a vitamin E analog. FRAP values measure the ability of an antioxidant to reduce ferric iron. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay